molecular formula C20H16 B135440 1,2-Dimethylchrysene CAS No. 15914-23-5

1,2-Dimethylchrysene

Cat. No. B135440
CAS RN: 15914-23-5
M. Wt: 256.3 g/mol
InChI Key: DSPSZYVTOBHKHQ-UHFFFAOYSA-N
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Description

1,2-Dimethylchrysene is a chemical compound . The molecule contains a total of 39 bonds, including 23 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings . The molecular weight of 1,2-Dimethylchrysene is approximately 256.125±0 daltons .


Synthesis Analysis

The synthesis of dimethylchrysenes, including 1,2-Dimethylchrysene, has been studied . The dimethylchrysenes were synthesized via photochemical ring closure reactions . The synthesized dimethylchrysenes included 1,5-dimethylchrysene (1,5-diMeC), 5,6-diMeC, 5,7-diMeC, 5,12-diMeC, 1,6-diMeC, 6,7-diMeC, and 6,12-diMeC .


Molecular Structure Analysis

The 1,2-Dimethylchrysene molecule contains a total of 39 bonds. There are 23 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 1,2-Dimethylchrysene molecule .


Chemical Reactions Analysis

The chemical reactions of 1,2-Dimethylchrysene have been studied. For instance, the tumor-initiating activities of these compounds on mouse skin demonstrated that all were significantly less tumorigenic than 5-MeC . Only 5,6-diMeC had significant tumorigenic activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dimethylchrysene are influenced by its molecular structure . The molecule contains a total of 39 bonds, including 23 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .

Scientific Research Applications

Reversible Insertion of C═C Bond into Magnesium(I) Dimers

1,2-Dimagnesioethane compounds, which can be produced by the insertion of 1,1-diphenylethylene into the Mg-Mg bond of magnesium(I) dimers, demonstrate reversible redox processes at room temperature. These compounds exhibit significant reactivity towards H2, CO, and ethylene, showcasing potential applications in catalytic and chemical synthesis processes (Boutland et al., 2017).

Kinetics of 1,2-Dimethylbenzene Oxidation and Ignition

The oxidation and ignition kinetics of 1,2-dimethylbenzene provide crucial insights into its reactivity, which surpasses that of its isomers. This understanding is pivotal for applications in combustion science and technology (Gaïl et al., 2008).

Structure of Ionic Liquid-Benzene Mixtures

Investigating the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene through neutron diffraction reveals altered ionic liquid structures. This knowledge is crucial for designing new solvents and understanding solute-solvent interactions (Deetlefs et al., 2005).

Catalytic Performance in Methylation Reactions

1,2-Dimethylchrysene derivatives can be produced through methylation reactions, serving as intermediates in chemical synthesis and catalysis. The study of such reactions helps in understanding and improving catalytic processes (Güleç et al., 2018).

In Continuous Flow Chemistry

The synthesis of 2,2-dimethylchromans, which show biological activities like antitumor and antioxidant properties, can be facilitated through continuous flow chemistry. This method can efficiently produce these compounds on a large scale (Omoregbee et al., 2020).

Zinc Complexes in Hydroamination

Zinc complexes derived from 1,2-dimethylchrysene can act as catalysts in the hydroamination of alkenes and alkynes. This application is significant in organic synthesis and pharmaceutical manufacturing (Meyer et al., 2006).

In Heterogeneous Asymmetric Epoxidation

1,2-Dimethylchrysene derivatives can be used in the epoxidation of alkenes, a crucial reaction in organic synthesis for producing epoxides, which are valuable intermediates in various chemical industries (Song et al., 2000).

Acid-promoted Reactions in Organic Synthesis

The reactivity of 1,2-dimethylchrysene derivatives under acid-promoted conditions has implications in the synthesis of N-acyliminium species, relevant in organic synthesis and drug development (Heredia et al., 2002).

In Graphene-based Biosensor Technology

1,2-Dimethylchrysene derivatives can be functionalized onto graphene surfaces to create highly sensitive and selective biosensors. These sensors have applications in life sciences, medicine, and environmental monitoring (Peña-Bahamonde et al., 2018).

In Catalytic Reactions for Polymer Synthesis

The catalytic activities of 1,2-dimethylchrysene derivatives in polymer synthesis, such as in the dimerization of 1,3-butadiene, are significant for the development of new materials and polymers (Harkal et al., 2005).

Safety And Hazards

1,2-Dimethylchrysene is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

properties

IUPAC Name

1,2-dimethylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-13-7-9-18-16(14(13)2)11-12-19-17-6-4-3-5-15(17)8-10-20(18)19/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPSZYVTOBHKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074010
Record name 1,2-Dimethylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylchrysene

CAS RN

15914-23-5
Record name 1,2-Dimethylchrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015914235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIMETHYLCHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F649X2934D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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